N-Ethyl-N-(m-tolyl)but-2-enamide is a chemical compound classified as an enamide. This compound has garnered attention in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in drug synthesis. The compound's structure features an ethyl group and a m-tolyl group attached to a but-2-enamide backbone, which contributes to its reactivity and functionality.
The primary source for the synthesis of N-Ethyl-N-(m-tolyl)but-2-enamide involves the reaction of m-toluidine with ethyl acrylate. This reaction is typically conducted under basic conditions, utilizing sodium hydroxide or potassium carbonate as catalysts. The compound is commercially available and can be sourced from chemical suppliers.
N-Ethyl-N-(m-tolyl)but-2-enamide is classified under the following categories:
The synthesis of N-Ethyl-N-(m-tolyl)but-2-enamide typically involves a two-step process:
In industrial applications, continuous flow reactors may be employed to enhance yield and purity by allowing better control over reaction parameters such as temperature and pressure.
N-Ethyl-N-(m-tolyl)but-2-enamide features a unique molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C13H17NO |
Molecular Weight | 203.28 g/mol |
IUPAC Name | (E)-N-ethyl-N-(3-methylphenyl)but-2-enamide |
InChI Key | DAETVMPIUYVYJI-QPJJXVBHSA-N |
SMILES | CCN(C1=CC=CC(=C1)C)C(=O)/C=C/C |
N-Ethyl-N-(m-tolyl)but-2-enamide can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-Ethyl-N-(m-tolyl)but-2-enamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For instance, it has been suggested that it could inhibit certain enzymes by occupying their active sites, thus preventing substrate access.
N-Ethyl-N-(m-tolyl)but-2-enamide exhibits several notable physical properties:
The chemical properties include:
N-Ethyl-N-(m-tolyl)but-2-enamide has diverse applications across various scientific fields:
The nematode Caenorhabditis elegans (C. elegans) has emerged as a preeminent model organism in gerontological research due to its conserved aging pathways, short lifespan (2-3 weeks), and genetic tractability. Approximately 60-80% of its genes have human homologs, including key pathways regulating longevity such as insulin/IGF-1 signaling, mTOR, and oxidative stress response [2] [5]. These attributes enable rapid screening of anti-aging compounds and mechanistic validation that often translates to mammals. For instance:
The utility of C. elegans is further demonstrated in high-throughput screens. Researchers can simultaneously evaluate multiple aging biomarkers, including:
Table 1: Clinically Relevant Compounds Validated in C. elegans Aging Studies [2] [5]
Compound | Primary Clinical Use | Mean Lifespan Extension in C. elegans | Conserved Mammalian Effect |
---|---|---|---|
Rapamycin | Immunosuppressant | 15-30% | Extended mouse lifespan by 9-14% |
Metformin | Type 2 diabetes | 18-36% | Improved healthspan in diabetic mice |
Verapamil HCl | Hypertension | >10% | Reduced age-related cardiac fibrosis in mice |
Crotamiton | Anti-scabies | >10% (initial screen) | Under investigation |
Drug repurposing leverages existing pharmacotherapies with established safety profiles to accelerate anti-aging drug discovery. This approach circumvents early-stage drug development hurdles, reducing timelines and costs by 5-7 years. The strategy capitalizes on the polypharmacology of drugs—where a single compound modulates multiple targets—which aligns with the multifactorial nature of aging [2] [5].
A landmark study screened 1,072 marketed drugs using C. elegans in a three-tiered approach:
Key advantages of this repurposing paradigm include:
Notably, this screen confirmed that crotamiton's lifespan extension was unrelated to its anti-scabies function, as control anti-scabies agents (permethrin, benzyl benzoate) failed to extend nematode longevity [5].
Table 2: Drug Repurposing Screening Workflow for Anti-Aging Compounds [2] [5]
Screening Phase | Concentration | Worms per Group | Key Metrics | Identified Hits |
---|---|---|---|---|
Primary | 100 μM | 15 | >10% mean lifespan increase | 125 compounds |
Secondary | 100 μM | 30 | Reproducibility of lifespan gain | 10 compounds |
Tertiary | 25-400 μM | 60 | Dose response, healthspan | Crotamiton, verapamil, chlorpropamide |
Crotamiton (N-Ethyl-N-(o-tolyl)but-2-enamide) has been clinically deployed since the 1950s as a topical anti-pruritic and scabicidal agent. Its mechanism involves inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4), a calcium-permeable ion channel implicated in itch sensation and inflammation [5] [10]. Despite its established safety (no cytotoxicity in human MRC-5 fibroblasts ≤400 μM), crotamiton exhibits limitations as an anti-aging therapeutic candidate:
Crotamiton’s molecular structure features three critical domains:
These domains served as the foundation for structure-activity relationship (SAR) studies. Crucially, crotamiton’s anti-aging effects were structurally specific—moving the ortho-methyl to meta- (JM01) or para-position (JM02) altered efficacy, while anti-scabies drugs with divergent scaffolds (permethrin, benzyl benzoate) showed no lifespan extension [2] [5] [10]. This confirmed that crotamiton’s geroprotective properties depended on precise spatial arrangement of its pharmacophores.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9